molecular formula C12H8N2O4 B1389180 4-[(3-Nitropyridin-2-yl)oxy]benzaldehyde CAS No. 1158693-83-4

4-[(3-Nitropyridin-2-yl)oxy]benzaldehyde

Cat. No.: B1389180
CAS No.: 1158693-83-4
M. Wt: 244.2 g/mol
InChI Key: OWMUADYGMMIOLH-UHFFFAOYSA-N
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Description

4-[(3-Nitropyridin-2-yl)oxy]benzaldehyde is a nitro-substituted aromatic aldehyde featuring a pyridine ring linked via an ether group to a benzaldehyde moiety. Its structure combines the electron-withdrawing effects of the nitro group (at the 3-position of the pyridine ring) and the aldehyde functional group, making it a versatile intermediate in organic synthesis, particularly for heterocyclic compounds like azaindolines . The compound’s synthesis likely involves nucleophilic substitution between a pyridine derivative (e.g., 3-nitropyridin-2-ol) and 4-fluorobenzaldehyde, followed by oxidation to yield the aldehyde group.

Properties

IUPAC Name

4-(3-nitropyridin-2-yl)oxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O4/c15-8-9-3-5-10(6-4-9)18-12-11(14(16)17)2-1-7-13-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMUADYGMMIOLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC2=CC=C(C=C2)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Nitropyridin-2-yl)oxy]benzaldehyde typically involves the reaction of 3-nitropyridine-2-ol with 4-formylphenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the ether linkage between the nitropyridine and benzaldehyde groups.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-[(3-Nitropyridin-2-yl)oxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group, leading to the formation of 4-[(3-aminopyridin-2-yl)oxy]benzaldehyde.

    Substitution: The nitropyridine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the nitro group.

Major Products

    Oxidation: 4-[(3-Nitropyridin-2-yl)oxy]benzoic acid.

    Reduction: 4-[(3-Aminopyridin-2-yl)oxy]benzaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(3-Nitropyridin-2-yl)oxy]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(3-Nitropyridin-2-yl)oxy]benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitropyridine moiety can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-[(3-Nitropyridin-2-yl)oxy]benzaldehyde and related compounds:

Compound Molecular Formula Key Features Applications/Reactivity
This compound C₁₂H₈N₂O₄ Pyridine-linked nitrobenzaldehyde; ether bridge introduces steric hindrance. Intermediate in azaindoline synthesis ; potential ligand in coordination chemistry.
4-Nitrobenzaldehyde C₇H₅NO₃ Nitro group directly attached to benzaldehyde at para position. Used in dyes, pharmaceuticals; strong meta-directing effects in electrophilic substitution.
2-Nitrobenzaldehyde C₇H₅NO₃ Ortho-nitro substitution; intramolecular hydrogen bonding alters reactivity. Precursor for indigo synthesis; less stable than para isomer due to steric strain.
5-Hydroxy-2-nitrobenzaldehyde C₇H₅NO₄ Hydroxy and nitro groups on benzaldehyde; enhanced acidity due to -OH group. Chelating agent in metal complexes; substrate for Schiff base formation.
Pyridine-2,3-dicarboxylic acid C₇H₅NO₄ Pyridine ring with two carboxylic acid groups; strong coordination ability. Metal-organic frameworks (MOFs); catalysis.

Key Comparisons:

Electronic Effects: The nitro group in this compound is positioned on the pyridine ring rather than the benzaldehyde moiety (as in 4-nitrobenzaldehyde).

Synthetic Utility :

  • Unlike simpler nitrobenzaldehydes, the pyridine-ether linkage in the target compound enables participation in cation-directed cyclizations, as seen in azaindoline synthesis under inert conditions (e.g., argon/nitrogen atmosphere) .

Solubility and Stability :

  • Pyridine derivatives generally exhibit higher polarity and solubility in polar aprotic solvents (e.g., THF, DCM) compared to nitrobenzaldehydes. However, the nitro group may render the compound photosensitive, necessitating storage in dark conditions—a trait shared with 2-nitrobenzaldehyde .

Coordination Chemistry :

  • While pyridine-dicarboxylic acids (e.g., pyridine-2,3-dicarboxylic acid) are well-established ligands, the target compound’s aldehyde group offers a reactive site for condensation reactions, enabling the formation of imine-linked complexes .

Biological Activity

4-[(3-Nitropyridin-2-yl)oxy]benzaldehyde, a compound with the molecular formula C12H8N2O4C_{12}H_{8}N_{2}O_{4}, has garnered attention in recent pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a nitropyridine moiety linked to a benzaldehyde group via an ether bond. This unique configuration is crucial for its biological activity.

PropertyValue
Molecular FormulaC12H8N2O4C_{12}H_{8}N_{2}O_{4}
Molecular Weight248.20 g/mol
CAS Number847446-87-1
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyridine can effectively inhibit the growth of various bacteria and fungi. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 6.25 μg/mL against Gram-positive and Gram-negative bacteria, suggesting a strong potential for antimicrobial applications .

Cytotoxic Effects

In vitro studies have begun to explore the cytotoxic effects of this compound on various cancer cell lines. Preliminary results suggest that it may induce apoptosis in certain cancer cells, potentially through the activation of caspase pathways. Further research is necessary to elucidate these mechanisms fully.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. The nitro group may enhance electron affinity, facilitating interactions with nucleophilic sites on target proteins.

Case Studies

  • Antimicrobial Efficacy : A study published in MDPI demonstrated that related pyridine compounds exhibited robust antimicrobial activity against strains like E. coli and S. aureus. This study utilized various synthetic routes to modify the pyridine structure, enhancing activity .
  • Cytotoxicity in Cancer Research : Research conducted at a university laboratory explored the cytotoxic effects of several nitro-substituted compounds on breast cancer cell lines, showing promising results for compounds structurally related to this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(3-Nitropyridin-2-yl)oxy]benzaldehyde
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